molecular formula C10H10BrFO B14077753 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one

1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one

Cat. No.: B14077753
M. Wt: 245.09 g/mol
InChI Key: SBSGSOJHJHYJDO-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, along with a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one typically involves the bromination of 3-methyl-5-fluorophenylpropan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.

Major Products:

    Nucleophilic Substitution: Substituted derivatives such as azides, thiols, or amines.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially affecting their function.

Comparison with Similar Compounds

    1-(3-Bromophenyl)propan-1-one: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    1-(3-(Chloromethyl)-5-fluorophenyl)propan-1-one: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity and applications.

    1-(3-(Bromomethyl)-4-fluorophenyl)propan-1-one: The position of the fluorine atom is different, which can influence the compound’s properties.

Uniqueness: 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and fluorine groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-fluorophenyl]propan-1-one

InChI

InChI=1S/C10H10BrFO/c1-2-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3

InChI Key

SBSGSOJHJHYJDO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)CBr)F

Origin of Product

United States

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